Cas no 74769-84-9 (N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine)

N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine is a diamine derivative featuring both a chlorophenyl and a methyl-substituted benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional amine groups, which enable its use as a versatile intermediate in the preparation of heterocyclic compounds, dyes, and coordination complexes. The presence of the electron-withdrawing chloro group and electron-donating methyl group enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its well-defined structure and stability make it suitable for applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its potential sensitivity to oxidation.
N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine structure
74769-84-9 structure
Product Name:N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine
CAS No:74769-84-9
MF:C13H13ClN2
MW:232.708721876144
CID:2951628
PubChem ID:20565473
Update Time:2025-10-30

N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • N1-(4-氯苯基)-5-甲苯-1,2-二胺
    • N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine
    • 2-N-(4-chlorophenyl)-4-methylbenzene-1,2-diamine
    • N-(4-chlorophenyl)-5-methylbenzene-1,2-diamine
    • AKOS018641337
    • 74769-84-9
    • SCHEMBL11401774
    • SB80976
    • IRLOJLMROQVZBQ-UHFFFAOYSA-N
    • Inchi: 1S/C13H13ClN2/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8,16H,15H2,1H3
    • InChI Key: IRLOJLMROQVZBQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC1C=C(C)C=CC=1N

Computed Properties

  • Exact Mass: 232.0767261Da
  • Monoisotopic Mass: 232.0767261Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 38

N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019088710-1g
N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine
74769-84-9 95%
1g
$557.94 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1741928-1g
n1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine
74769-84-9 98%
1g
¥5859.00 2024-07-28
Crysdot LLC
CD12036942-1g
N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine
74769-84-9 95+%
1g
$672 2024-07-24

Additional information on N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine

Introduction to N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine (CAS No. 74769-84-9)

N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine (CAS No. 74769-84-9) is a versatile organic compound with significant applications in the fields of pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a substituted benzene ring and a diamine functional group. The presence of these functional groups imparts specific chemical and biological properties that make it an important intermediate in various synthetic pathways.

The molecular structure of N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine consists of a benzene ring substituted with a 4-chlorophenyl group and a 5-methyl group, along with two amine groups attached to the benzene ring. This arrangement provides a platform for diverse chemical reactions, making it a valuable building block in the synthesis of more complex molecules.

In the pharmaceutical industry, N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine has gained attention due to its potential as an intermediate in the synthesis of drugs with therapeutic applications. Recent studies have explored its use in the development of novel antiviral and anticancer agents. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent antiviral activity against several strains of influenza virus. The unique structural features of N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine allow for the introduction of various functional groups that enhance its biological activity and selectivity.

Beyond pharmaceuticals, N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine has also found applications in materials science. Its ability to form stable complexes with metal ions makes it useful in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery systems. A study published in the Journal of Materials Chemistry A demonstrated that MOFs derived from N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine exhibit high surface areas and excellent stability, making them suitable for various industrial processes.

In the realm of chemical synthesis, N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine serves as a key intermediate in the preparation of dyes and pigments. Its reactivity with different electrophiles allows for the formation of a wide range of colored compounds with varying hues and properties. This versatility has led to its use in the textile and printing industries, where it is employed to produce high-quality dyes with excellent colorfastness and lightfastness.

The synthesis of N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions and reductive amination. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For example, researchers at the University of Manchester have reported a novel approach using microwave-assisted synthesis, which significantly reduces reaction times and energy consumption while maintaining high product yields.

The physical properties of N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine are also noteworthy. It is a solid at room temperature with a melting point ranging from 80°C to 85°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it easy to handle and process in various industrial settings.

In terms of safety and handling, while N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE) should be worn to minimize exposure risks. Additionally, waste disposal should be conducted according to local environmental guidelines to prevent contamination.

To summarize, N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine (CAS No. 74769-84-9) is a multifunctional organic compound with broad applications across various scientific disciplines. Its unique structural features make it an important intermediate in pharmaceuticals, materials science, and chemical synthesis. Ongoing research continues to uncover new potential uses for this compound, further highlighting its significance in modern chemistry.

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd